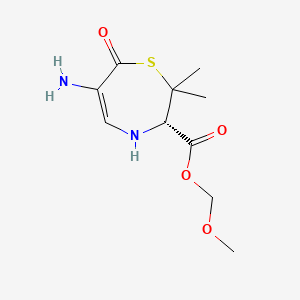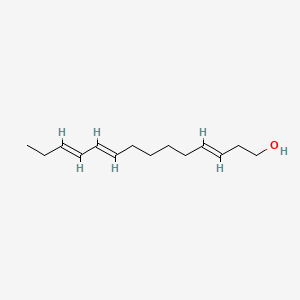
3E, 9E, 11E-tetradecatrien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3E, 9E, 11E-tetradecatrien-1-ol is an organic compound with the molecular formula C14H24O It is characterized by the presence of three conjugated double bonds and a hydroxyl group at the terminal carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3E, 9E, 11E-tetradecatrien-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated fatty acids, followed by selective reduction and hydroxylation . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of tetradecatrienal or tetradecatrienoic acid.
Reduction: Formation of tetradecanol.
Substitution: Formation of tetradecatrienyl halides or esters.
科学研究应用
3E, 9E, 11E-tetradecatrien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane fluidity.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and bio-based materials.
作用机制
The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .
相似化合物的比较
Similar Compounds
3E, 9E, 11E-tetradecatrien-1-yl acetate: Similar structure but with an acetate group instead of a hydroxyl group.
3E, 11E-tetradecadien-1-ol: Lacks one double bond compared to 3E, 9E, 11E-tetradecatrien-1-ol.
Uniqueness
This compound is unique due to its three conjugated double bonds and terminal hydroxyl group, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC 名称 |
(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+ |
InChI 键 |
RYGDFSMKQQGRNI-JHHIBIJLSA-N |
手性 SMILES |
CC/C=C/C=C/CCCC/C=C/CCO |
规范 SMILES |
CCC=CC=CCCCCC=CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


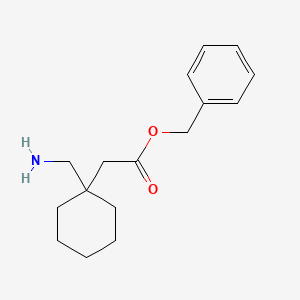
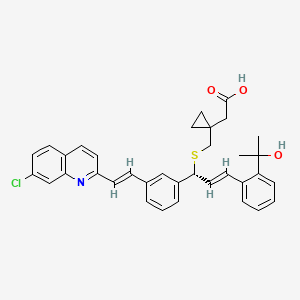
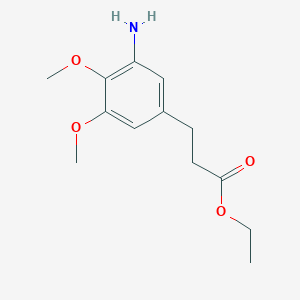


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
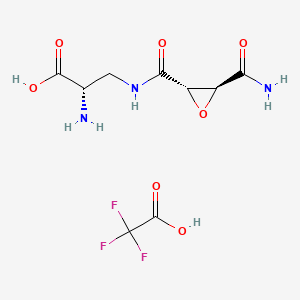
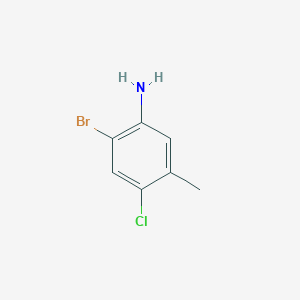
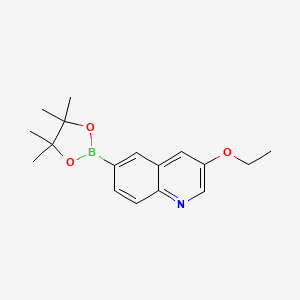
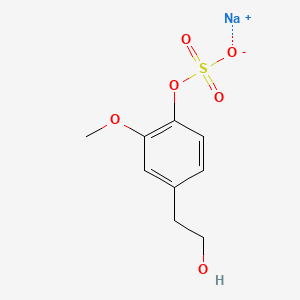
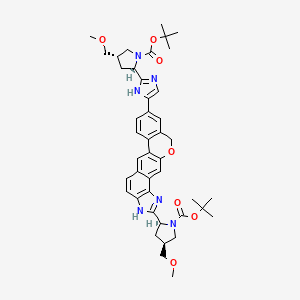
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)

